2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a chlorophenyl group, and a methylpentanoic acid moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromobenzoyl Intermediate: The synthesis begins with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Amination Reaction: The 4-bromobenzoyl chloride is then reacted with an amine to form the 4-bromobenzoyl amine intermediate.
Coupling with Chlorophenyl Prop-2-enoyl Chloride: The 4-bromobenzoyl amine is then coupled with 2-chlorophenyl prop-2-enoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromobenzoyl)benzoic acid
- 2-Amino-5-bromobenzoic acid
- 4-Bromobenzoyl chloride
Uniqueness
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN2O4/c1-13(2)11-19(22(29)30)26-21(28)18(12-15-5-3-4-6-17(15)24)25-20(27)14-7-9-16(23)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKOXXPLPJQRQO-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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